molecular formula C25H25N3O3S B11017831 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11017831
M. Wt: 447.6 g/mol
InChI Key: MQRABQZGSFDYEE-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that features a thiazole ring and a carbazole moiety. The thiazole ring is known for its diverse biological activities, while the carbazole structure is often found in compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The carbazole moiety can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scaled up to industrial levels, which might involve continuous flow chemistry techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C25H25N3O3S/c1-30-21-11-10-15(12-22(21)31-2)25-26-16(14-32-25)13-23(29)27-20-9-5-7-18-17-6-3-4-8-19(17)28-24(18)20/h3-4,6,8,10-12,14,20,28H,5,7,9,13H2,1-2H3,(H,27,29)

InChI Key

MQRABQZGSFDYEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3CCCC4=C3NC5=CC=CC=C45)OC

Origin of Product

United States

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